Cas no 24611-70-9 (1H-1,2,3-Benzotriazole-5-carbonitrile)

1H-1,2,3-Benzotriazole-5-carbonitrile is a heterocyclic organic compound featuring a benzotriazole core substituted with a cyano group at the 5-position. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution and cyclization reactions, facilitating the construction of complex heterocyclic frameworks. The compound's stability under various conditions and compatibility with multiple synthetic routes further underscore its utility in medicinal chemistry and material science applications. Its high purity and well-defined reactivity profile make it a reliable building block for researchers developing novel bioactive molecules or functional materials.
1H-1,2,3-Benzotriazole-5-carbonitrile structure
24611-70-9 structure
Product Name:1H-1,2,3-Benzotriazole-5-carbonitrile
CAS No:24611-70-9
MF:C7H4N4
MW:144.133460044861
MDL:MFCD08669484
CID:253411
PubChem ID:13739009
Update Time:2025-06-13

1H-1,2,3-Benzotriazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzo[d][1,2,3]triazole-5-carbonitrile
    • 1H-Benzotriazole-6-carbonitrile
    • 2H-benzotriazole-5-carbonitrile
    • 1H-1,2,3-Benzotriazole-5-carbonitrile
    • 1H-1,2,3-benzotriazole-5-carbonitrile(SALTDATA: FREE)
    • 1H-benzotriazole-5-carbonitrile
    • 5-cyano-1H-benzotriazole
    • benzotriazole-5-carbonitrile
    • 2H-1,2,3-BENZOTRIAZOLE-5-CARBONITRILE
    • 24611-70-9
    • AKOS005531211
    • MFCD08669484
    • 6-cyano-1H-benzotriazole
    • DTXSID30548081
    • D78638
    • butropiumbromide
    • SCHEMBL203218
    • AB45860
    • A877860
    • ZAA61170
    • EN300-206440
    • Z1201624712
    • BS-22109
    • CS-0155761
    • 6-cyano-benzotriazole
    • VWF
    • STK661396
    • MDL: MFCD08669484
    • Inchi: 1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11)
    • InChI Key: OEBMOZBCDOBXAN-UHFFFAOYSA-N
    • SMILES: N1=C2C=C(C#N)C=CC2=NN1

Computed Properties

  • Exact Mass: 144.04400
  • Monoisotopic Mass: 144.043596145g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 65.4Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 464.0±18.0 °C at 760 mmHg
  • Flash Point: 147.9±6.4 °C
  • PSA: 65.36000
  • LogP: 0.82958
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1H-1,2,3-Benzotriazole-5-carbonitrile Security Information

1H-1,2,3-Benzotriazole-5-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-1,2,3-Benzotriazole-5-carbonitrile Production Method

1H-1,2,3-Benzotriazole-5-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:24611-70-9)1H-1,2,3-Benzotriazole-5-carbonitrile
Order Number:A877860
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:55
Price ($):430.0
Email:sales@amadischem.com

1H-1,2,3-Benzotriazole-5-carbonitrile Related Literature

Additional information on 1H-1,2,3-Benzotriazole-5-carbonitrile

Introduction to 1H-1,2,3-Benzotriazole-5-carbonitrile (CAS No: 24611-70-9)

1H-1,2,3-Benzotriazole-5-carbonitrile, with the chemical identifier CAS No 24611-70-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzotriazole family, a class of molecules known for their diverse biological activities and utility in synthetic chemistry. The presence of a nitrile group at the 5-position introduces unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The benzotriazole core is a prominent structure in medicinal chemistry due to its ability to form stable complexes with metals and its potential as a bioactive scaffold. Specifically, 1H-1,2,3-Benzotriazole-5-carbonitrile has been explored for its role in developing novel therapeutic agents. Recent studies have highlighted its significance in the synthesis of metal-organic frameworks (MOFs) and as a precursor in the preparation of functional materials. These applications stem from its ability to participate in coordination chemistry, which is crucial for designing materials with tailored properties.

In pharmaceutical research, 1H-1,2,3-Benzotriazole-5-carbonitrile has been investigated for its potential as an intermediate in the synthesis of drugs targeting various diseases. The nitrile group provides a versatile handle for further functionalization, allowing chemists to modify the molecule into more complex pharmacophores. For instance, derivatives of this compound have been studied for their antimicrobial and anti-inflammatory properties. The benzotriazole moiety itself is known to exhibit bioactivity against certain pathogens, making it an attractive component in drug design.

One of the most compelling aspects of 1H-1,2,3-Benzotriazole-5-carbonitrile is its role in catalytic processes. The compound has been utilized as a ligand or co-catalyst in various organic transformations. Its ability to stabilize transition metal centers enhances reaction efficiency and selectivity. This has led to its incorporation in asymmetric synthesis protocols, where precise control over stereochemistry is essential. Such applications underscore the compound's importance not only as a building block but also as a facilitator of complex chemical reactions.

The synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile itself presents an intriguing challenge due to the need for precise regioselectivity. Advanced synthetic methodologies have been employed to achieve high yields and purity. Techniques such as cross-coupling reactions and cyclization processes are commonly used to construct the benzotriazole ring system. The introduction of the nitrile group typically involves cyanation reactions, which can be performed under mild conditions using appropriate reagents. These synthetic strategies highlight the compound's synthetic utility and accessibility for further derivatization.

Recent advancements in computational chemistry have also contributed to our understanding of 1H-1,2,3-Benzotriazole-5-carbonitrile's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets and how its structure can be optimized for improved bioactivity. These computational approaches complement experimental work by predicting properties such as binding affinity and metabolic stability. Such interdisciplinary research fosters innovation and accelerates the development of new pharmaceuticals.

The environmental impact of using 1H-1,2,3-Benzotriazole-5-carbonitrile as a chemical intermediate has also been examined. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic methods have been explored to enhance sustainability. These initiatives align with global trends toward environmentally conscious chemical practices and demonstrate the compound's adaptability within evolving regulatory frameworks.

In conclusion, 1H-1,2,3-Benzotriazole-5-carbonitrile (CAS No: 24611-70-9) remains a pivotal compound in modern chemical research. Its versatility as a synthetic intermediate and its potential applications in pharmaceuticals and materials science underscore its importance. As research continues to uncover new uses for this molecule,its significance is likely to grow further。The combination of experimental innovation and computational analysis ensures that CAS No 24611-70-9 will continue to be a subject of intense interest among scientists worldwide。

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Amadis Chemical Company Limited
(CAS:24611-70-9)1H-1,2,3-Benzotriazole-5-carbonitrile
A877860
Purity:99%
Quantity:25g
Price ($):430.0
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